Allyloxycarbonyl-L-serine methyl ester

Descripción general

Descripción

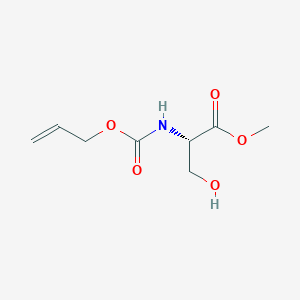

Allyloxycarbonyl-L-serine methyl ester is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol. It is primarily used in proteomics research and is known for its role in the synthesis of peptides and proteins. The compound is characterized by its allyloxycarbonyl protecting group, which is used to protect the amino group of serine during chemical reactions.

Mecanismo De Acción

Target of Action

Allyloxycarbonyl-L-serine methyl ester is a specialty product used in proteomics research . .

Mode of Action

It is known that serine carboxypeptidase-like acyltransferases (scpl-ats) play a vital role in the diversification of plant metabolites

Biochemical Pathways

The compound may be involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . .

Result of Action

Métodos De Preparación

The synthesis of Allyloxycarbonyl-L-serine methyl ester involves several steps:

Protection of the Amino Group: The amino group of L-serine is protected using an allyloxycarbonyl group.

Esterification: The carboxyl group of the protected L-serine is then esterified using methanol and a catalyst such as sulfuric acid. This results in the formation of this compound.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Allyloxycarbonyl-L-serine methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The allyloxycarbonyl protecting group can be removed using palladium-catalyzed hydrogenation or treatment with a strong acid.

Substitution: The hydroxyl group of serine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include methanol, sulfuric acid, palladium catalysts, and various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Protection of Amino Acids

Alloc-L-Ser-OMe is primarily used as a protecting group for the hydroxyl side chain of serine in peptide synthesis. The allyloxycarbonyl (Alloc) group offers several advantages:

- Orthogonality : The Alloc group can be selectively removed under mild conditions without affecting other protecting groups, making it suitable for complex peptide synthesis where multiple functional groups are present .

- Stability : It provides stability against various reagents used during peptide coupling reactions, which is crucial for maintaining the integrity of the synthesized peptides .

Peptide Synthesis

Alloc-L-Ser-OMe plays a significant role in the synthesis of peptides through several methodologies:

- Mitsunobu Reaction : This reaction is often employed to couple Alloc-L-Ser-OMe with other amino acids or nucleophiles. For instance, the reaction of N-trityl L-serine esters with various nucleophiles under Mitsunobu conditions yields orthogonally protected α,β-diaminopropionic acids . The use of Alloc as a protecting group allows for high yields while preventing unwanted side reactions.

- Automated Peptide Synthesis : The compatibility of Alloc-L-Ser-OMe with automated peptide synthesizers enhances its applicability in large-scale peptide production. Its ability to withstand standard coupling conditions makes it a favored choice among chemists .

Synthesis of Bioactive Molecules

Alloc-L-Ser-OMe is also instrumental in the synthesis of bioactive compounds:

- Total Synthesis Pathways : It has been utilized in total synthesis strategies for complex natural products and pharmaceuticals. For example, its derivatives have been involved in the synthesis of phospho-amino acid analogues that exhibit tissue adhesive properties . These compounds are being explored for their potential applications in drug delivery systems and regenerative medicine.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of Alloc-L-Ser-OMe:

Comparación Con Compuestos Similares

Allyloxycarbonyl-L-serine methyl ester can be compared with other similar compounds, such as:

Boc-L-serine methyl ester: This compound uses a tert-butoxycarbonyl (Boc) group to protect the amino group of serine.

Fmoc-L-serine methyl ester: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

The uniqueness of this compound lies in its specific protecting group, which offers distinct advantages in certain chemical reactions and synthesis processes .

Actividad Biológica

Allyloxycarbonyl-L-serine methyl ester (Alloc-L-Ser-OMe) is a derivative of L-serine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily used in peptide synthesis and has implications in various therapeutic areas, including neuropharmacology and antimicrobial research. This article reviews the biological activity of Alloc-L-Ser-OMe, highlighting its synthesis, applications, and relevant case studies.

Chemical Structure and Synthesis

Alloc-L-Ser-OMe is characterized by the presence of an allyloxycarbonyl group at the amino position of L-serine, which enhances its stability and reactivity in peptide synthesis. The synthesis typically involves protecting the amino group and esterifying the carboxylic acid with methanol. The Mitsunobu reaction is often employed to achieve these transformations effectively, yielding high purity products suitable for further biological evaluation .

Neuropharmacological Effects

Recent studies have explored the role of L-serine and its derivatives in neurological disorders. For instance, Alloc-L-Ser-OMe has been investigated for its potential to modulate N-methyl-D-aspartate receptor (NMDAR) activity, which is crucial in synaptic plasticity and memory formation. A study involving randomized double-blind trials indicated that L-serine supplementation could alleviate symptoms associated with GRIN2B-related disorders, suggesting that its derivatives might retain similar efficacy .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of Alloc-L-Ser-OMe:

- Neuroprotective Effects : A study conducted on animal models demonstrated that L-serine administration improved cognitive functions impaired by excitotoxicity, supporting its neuroprotective properties. Alloc-L-Ser-OMe's ability to penetrate the blood-brain barrier may enhance its therapeutic potential in neurodegenerative diseases .

- Antimicrobial Activity : In vitro assays revealed that derivatives of L-serine could inhibit bacterial growth through mechanisms such as membrane disruption and inhibition of peptidoglycan biosynthesis. While specific data on Alloc-L-Ser-OMe is sparse, it is hypothesized that it may exhibit similar mechanisms due to structural similarities with known active compounds .

- Peptide Synthesis Applications : Alloc-L-Ser-OMe serves as a building block in synthesizing bioactive peptides. Its unique protective group allows for selective reactions during peptide assembly, facilitating the incorporation of various amino acids into complex structures with potential therapeutic applications .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTLNJORYQFACC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427290 | |

| Record name | Allyloxycarbonyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136194-92-8 | |

| Record name | Allyloxycarbonyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.